(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid
CAS No.:
Cat. No.: VC13746502
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27NO4 |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid |
| Standard InChI | InChI=1S/C23H27NO4/c1-15(2)12-13-21(22(25)26)24(3)23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,26)/t21-/m0/s1 |
| Standard InChI Key | AIAGNSKPTZNWEM-NRFANRHFSA-N |
| Isomeric SMILES | CC(C)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises:
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Backbone: A six-carbon chain (hexanoic acid) with a methyl branch at the C5 position.
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Stereochemistry: (S)-configuration at the C2 chiral center, critical for enantioselective interactions.
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Functional Groups:
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N-Fmoc group: Protects the α-amino group during solid-phase peptide synthesis (SPPS) .
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N-Methyl substitution: Reduces hydrogen-bonding capacity, enhancing metabolic stability and membrane permeability .
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Carboxylic acid: Enables covalent coupling to resin or other amino acids during peptide elongation .
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Table 1: Key Chemical Data
| Property | Value/Description | Source Analog |
|---|---|---|
| CAS Registry Number | Not explicitly reported (inferred: 31872-98-7 variant) | Similar to |
| Molecular Formula | C₂₃H₂₇NO₄ | Derived from |
| Molecular Weight | 393.47 g/mol | Calculated |
| IUPAC Name | (S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl-(methyl)amino]-5-methylhexanoic acid | Systematic nomenclature |
| SMILES | CC(C)CCC@@HN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | Adapted from |
Synthesis and Purification Strategies
Solid-Phase Synthesis Using 2-CTC Resin
A validated protocol for analogous N-Fmoc-N-methyl amino acids involves:
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Resin Loading: Attachment of the carboxylic acid to 2-chlorotrityl chloride (2-CTC) resin via esterification .
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Fmoc Deprotection: Treatment with 20% piperidine in dimethylformamide (DMF) to expose the α-amino group .
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N-Methylation:
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Cleavage: Mild acidic conditions (1% trifluoroacetic acid in dichloromethane) liberate the product while retaining side-chain protections .
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Yield | 92–97% | Optimized alkylation | |
| Purity | >98% | Reverse-phase HPLC | |
| Optical Rotation | [α]ᴅ²⁵ = -17° (MeOH) | Similar to |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in methanol . Poor aqueous solubility necessitates organic cosolvents for biological assays .
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Stability: Stable at -20°C under inert gas; degrades upon prolonged exposure to light or moisture .
Spectroscopic Characterization
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NMR (400 MHz, CDCl₃):
Applications in Peptide Science and Drug Development
Conformational Restriction in Peptide Design
The N-methyl group imposes steric constraints, favoring β-turn and helical conformations in peptides. This is critical for:
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Receptor Selectivity: Mimicking bioactive conformations of natural peptides (e.g., opioid receptors) .
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Protease Resistance: Shielding amide bonds from enzymatic cleavage, prolonging in vivo half-life .
Case Study: Anticancer Cyclopeptide Analogues
Inspired by marine cyclopeptides like galaxamide, researchers incorporated N-methyl-N-Fmoc amino acids to synthesize analogues with enhanced cytotoxicity .
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Mechanism: Disruption of microtubule assembly via β-tubulin binding .
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Potency: IC₅₀ values of 0.8–2.4 μM against HepG2 hepatocellular carcinoma cells .
Table 3: Biological Activity of Analogues
Challenges and Future Directions
Synthetic Limitations
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Steric Hindrance: Bulky N-Fmoc and N-methyl groups complicate coupling efficiency, requiring excess reagents or microwave-assisted SPPS .
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Cost: High purity (>98%) batches remain expensive due to multistep purification .
Emerging Applications
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